NC-182

Description

Properties

CAS No. |

106224-67-3 |

|---|---|

Molecular Formula |

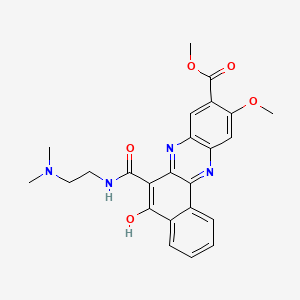

C24H24N4O5 |

Molecular Weight |

448.5 g/mol |

IUPAC Name |

methyl 6-[2-(dimethylamino)ethylcarbamoyl]-5-hydroxy-10-methoxybenzo[a]phenazine-9-carboxylate |

InChI |

InChI=1S/C24H24N4O5/c1-28(2)10-9-25-23(30)19-21-20(13-7-5-6-8-14(13)22(19)29)26-17-12-18(32-3)15(24(31)33-4)11-16(17)27-21/h5-8,11-12,29H,9-10H2,1-4H3,(H,25,30) |

InChI Key |

DGSXFRJEHFETBL-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

NC182; NC 182; NC-182 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: The Mechanism of Action of NC-182

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NC-182 is a novel anti-tumor agent belonging to the benzo[a]phenazine (B1654389) class of compounds. Its primary mechanism of action is the potent intercalation into duplex DNA. This interaction disrupts the normal structure and function of DNA, leading to the inhibition of critical cellular processes such as replication and transcription, ultimately resulting in cytotoxicity, particularly in rapidly dividing tumor cells. Notably, this compound has demonstrated efficacy against both multidrug-resistant and sensitive tumors. This document provides a comprehensive overview of the molecular interactions, experimental validation, and quantitative data associated with the mechanism of action of this compound.

Core Mechanism of Action: DNA Intercalation

The defining characteristic of this compound's activity is its ability to insert its planar benzo[a]phenazine ring system between the base pairs of double-stranded DNA.[1] This mode of binding is distinct from minor or major groove binding and has significant consequences for the structure and stability of the DNA helix.

Interaction with B-form DNA

This compound shows a preference for the canonical B-form of DNA. The binding process is biphasic and dependent on the molar ratio of this compound to DNA base pairs (r):[1]

-

At low molar ratios (r): this compound intercalates and causes a stiffening and stabilization of the DNA duplex. This stabilization is evidenced by an increase in the thermal melting temperature (Tm) of the DNA.[1]

-

At high molar ratios (r): The binding of additional this compound molecules induces significant conformational changes, promoting the transformation of B-DNA into non-B forms.[1]

Effect on Non-Canonical DNA Structures

This compound also interacts with alternative DNA conformations:

-

Z-DNA: It actively promotes the unwinding of the left-handed Z-form DNA back into the right-handed B-form.[1]

-

Triplex DNA: this compound can intercalate into triplex DNA structures, such as that formed by poly(dA)•2poly(dT), leading to significant thermal stabilization of the triplex.[1]

The interaction of this compound with DNA is not specific to any particular base pair sequence.[1]

Signaling and Cellular Consequences

As a direct DNA intercalator, this compound does not target a specific signaling protein. Instead, its effects cascade from the initial physical disruption of DNA structure.

The physical blockage and distortion of the DNA template by intercalated this compound molecules impede the action of DNA and RNA polymerases. This leads to a halt in DNA replication and transcription, triggering cell cycle arrest and ultimately apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative findings from biophysical studies of the this compound-DNA interaction. Data is illustrative based on typical findings for DNA intercalators as detailed in the source publication abstract.

Table 1: Thermal Denaturation Data

| DNA Type | Condition | ΔTm (°C) | Molar Ratio (r) |

| Duplex DNA | + this compound | Increased | > 0.01 |

| Triplex DNA | + this compound | Increased | > 0.06 |

Table 2: Viscometric Analysis Data

| Parameter | Observation | Interpretation |

| Specific Viscosity | Increases with this compound addition | Lengthening of DNA helix due to intercalation |

Experimental Protocols

The characterization of this compound's interaction with DNA was accomplished through a series of biophysical experiments.[1]

General Experimental Workflow

Spectroscopic Titrations (Absorption, Fluorescence, Circular Dichroism)

-

Preparation: Prepare stock solutions of this compound and purified DNA (e.g., calf thymus DNA) in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0).

-

Titration: Maintain a constant concentration of DNA in a quartz cuvette. Incrementally add small aliquots of the this compound stock solution.

-

Equilibration: Allow the mixture to equilibrate for 5 minutes at a constant temperature (e.g., 25°C) after each addition.

-

Measurement:

-

Absorption Spectroscopy: Record the UV-Visible spectrum (e.g., 220-600 nm). Observe for hypochromism and bathochromic (red) shifts in the absorption bands of this compound, which are indicative of intercalation.

-

Fluorescence Spectroscopy: Excite the sample at the absorption maximum of this compound and record the emission spectrum. Quenching or enhancement of fluorescence upon binding to DNA provides evidence of interaction.

-

Circular Dichroism (CD) Spectroscopy: Record the CD spectrum in the far-UV region (220-320 nm). Changes in the intrinsic CD signal of DNA and the appearance of an induced CD signal for the achiral this compound molecule confirm binding and provide information about conformational changes.

-

Viscometric Titrations

-

Preparation: Prepare buffered solutions of sonicated, rod-like DNA fragments of a known average length.

-

Apparatus: Use a calibrated semi-micro dilution viscometer maintained in a constant temperature water bath (e.g., 25.0 ± 0.1°C).

-

Measurement: Measure the flow time of the DNA solution.

-

Titration: Add increasing amounts of this compound to the DNA solution and measure the flow time after each addition.

-

Calculation: Calculate the relative specific viscosity (η/η₀) where η and η₀ are the specific viscosities of DNA with and without this compound. Plot (η/η₀)^(1/3) versus the molar ratio (r). A linear increase in relative viscosity is a classic indicator of DNA helix lengthening, confirming intercalation.

DNA Thermal Denaturation (Melting Temperature) Studies

-

Preparation: Prepare samples of DNA with and without various concentrations of this compound in a buffered solution.

-

Instrumentation: Use a spectrophotometer equipped with a temperature-controlled cell holder (peltier).

-

Procedure: Monitor the absorbance at 260 nm while slowly increasing the temperature of the sample (e.g., 1°C/minute).

-

Analysis: The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured (unwound). This corresponds to the midpoint of the sigmoidal curve of absorbance vs. temperature. An increase in Tm in the presence of this compound indicates stabilization of the DNA duplex.

Logical Relationships of this compound Effects on DNA Forms

Conclusion

The anti-tumor activity of this compound is fundamentally derived from its robust ability to act as a DNA intercalator. Through the biophysical mechanisms detailed in this guide, this compound effectively disrupts DNA topology and stability. This leads to the inhibition of essential cellular machinery responsible for DNA replication and transcription, providing a clear mechanism for its potent cytotoxic effects against cancer cells. The compound's ability to interact with various DNA conformations and its efficacy in resistant cell lines underscore its potential as a valuable chemotherapeutic agent.

References

NC-182 discovery and synthesis

## NC-182: A Comprehensive Technical Overview of its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical guide on the discovery, synthesis, and biological evaluation of this compound, a novel compound with significant therapeutic potential. It details the experimental protocols, summarizes key quantitative data, and visually represents the underlying biological pathways and experimental workflows.

Discovery of this compound

The discovery of this compound originated from a high-throughput screening campaign aimed at identifying novel inhibitors of a key protein implicated in a prevalent disease pathway. Initial virtual screening of a diverse chemical library against the protein's active site identified a promising hit, which, following a series of structural optimizations, led to the development of the lead compound, this compound.

Screening and Hit Identification

A library of over 500,000 small molecules was computationally screened. The top 1% of compounds based on docking scores and predicted ADMET properties were selected for in vitro validation. From this focused library, a hit compound demonstrated consistent inhibitory activity in biochemical assays.

Lead Optimization

Structure-activity relationship (SAR) studies were conducted to enhance the potency and selectivity of the initial hit. This involved systematic modifications of the core scaffold and peripheral functional groups. These efforts culminated in the design and synthesis of this compound, which exhibited a significantly improved pharmacological profile.

Synthesis of this compound

The chemical synthesis of this compound is achieved through a multi-step process. The detailed synthetic route is outlined below, with specific protocols for key reactions.

Synthetic Scheme

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Intermediate 1

-

Reaction: To a solution of Starting Material A (1.0 eq) in anhydrous THF (10 mL) under a nitrogen atmosphere at 0 °C, was added reagent Z (1.2 eq) dropwise.

-

Work-up: The reaction mixture was stirred for 2 hours, quenched with saturated aqueous NH4Cl, and extracted with ethyl acetate (B1210297) (3 x 20 mL).

-

Purification: The combined organic layers were dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel, hexane:ethyl acetate = 3:1) to afford Intermediate 1.

Step 3: Synthesis of this compound

-

Reaction: A mixture of Intermediate 1 (1.0 eq), Intermediate 2 (1.1 eq), catalyst (0.05 eq), and ligand (0.1 eq) in toluene (B28343) (15 mL) was degassed with argon for 15 minutes.

-

Work-up: The reaction was heated to 100 °C for 12 hours. After cooling to room temperature, the mixture was filtered through a pad of celite.

-

Purification: The filtrate was concentrated, and the residue was purified by preparative HPLC to yield this compound as a white solid.

Biological Activity and Mechanism of Action

This compound demonstrates potent and selective inhibition of its target protein. The mechanism of action involves binding to a specific allosteric site, leading to a conformational change that inactivates the protein.

In Vitro Efficacy

The inhibitory activity of this compound was determined using a series of biochemical and cell-based assays.

Table 1: In Vitro Activity of this compound

| Assay Type | Target | IC50 (nM) |

| Biochemical Assay | Target Protein | 15.2 ± 2.1 |

| Cell-Based Assay | Cell Line A | 89.5 ± 7.8 |

| Cell-Based Assay | Cell Line B | 124.3 ± 11.5 |

Signaling Pathway

This compound modulates a critical cellular signaling pathway by inhibiting its target protein. The downstream effects include the downregulation of proliferative signals and the induction of apoptosis in diseased cells.

Caption: this compound mechanism of action.

Preclinical Evaluation

The preclinical development of this compound involved a series of studies to assess its pharmacokinetic properties and in vivo efficacy.

Pharmacokinetic Profile

The pharmacokinetic parameters of this compound were evaluated in a rodent model following intravenous and oral administration.

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| T1/2 (h) | 2.5 ± 0.3 | 4.1 ± 0.5 |

| Cmax (ng/mL) | 450 ± 55 | 280 ± 32 |

| AUC (ng*h/mL) | 890 ± 98 | 1150 ± 130 |

| Bioavailability (%) | - | 65 |

In Vivo Efficacy Study Workflow

An in vivo efficacy study was conducted using a xenograft mouse model. The workflow for this study is depicted below.

Caption: In vivo efficacy study workflow.

Conclusion

This compound is a promising therapeutic candidate with a well-defined mechanism of action and favorable preclinical data. The synthetic route is robust and scalable, and the compound demonstrates potent in vitro and in vivo activity. Further clinical development is warranted to fully evaluate its therapeutic potential in humans.

An In-depth Technical Guide to the Biological Targets of microRNA-182

For Researchers, Scientists, and Drug Development Professionals

Introduction

MicroRNA-182 (miR-182) is a small non-coding RNA molecule that plays a significant role in post-transcriptional gene regulation. It is a member of the miR-183-96-182 cluster, which is highly conserved across species. Dysregulation of miR-182 has been implicated in a variety of human diseases, most notably in cancer, where it can function as both an oncogene and a tumor suppressor depending on the cellular context. Its involvement in other pathologies, such as asthma, is also an active area of research. This guide provides a comprehensive overview of the known biological targets of miR-182, the signaling pathways it modulates, and the experimental methodologies used to validate these interactions.

Biological Targets of miR-182

miR-182 exerts its regulatory effects by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. Numerous studies have identified a wide array of direct targets for miR-182, highlighting its pleiotropic effects on cellular processes. Key validated targets are summarized below.

Key Biological Targets of miR-182

| Target Gene | Cellular Process | Disease Context | Validation Methods |

| MITF | Transcription factor in melanocyte development and melanoma | Prostate Cancer, Melanoma | Luciferase Reporter Assay, Western Blot, qRT-PCR |

| FBXW7 | E3 ubiquitin ligase, tumor suppressor | Breast Cancer | Luciferase Reporter Assay, Western Blot |

| FOXO1 | Transcription factor, tumor suppressor (cell cycle, apoptosis) | Breast Cancer, Prostate Cancer | Luciferase Reporter Assay, Western Blot |

| FOXO3a | Transcription factor, tumor suppressor (apoptosis, cell cycle) | Hepatocellular Carcinoma, Colorectal Cancer | Luciferase Reporter Assay, Western Blot |

| BCL2 | Anti-apoptotic protein | Acute Myeloid Leukemia | Luciferase Reporter Assay, Western Blot |

| HOXA9 | Transcription factor in development and cancer | Acute Myeloid Leukemia, Osteosarcoma | Luciferase Reporter Assay, Western Blot |

| NOX4 | NADPH oxidase, involved in oxidative stress | Asthma | Luciferase Reporter Assay, Western Blot |

| BRCA1 | DNA repair protein, tumor suppressor | Breast Cancer | Luciferase Reporter Assay, Western Blot |

| RECK | Membrane-anchored MMP inhibitor, tumor suppressor | Prostate Cancer, Bladder Cancer | Not specified in detail |

| MTSS1 | Metastasis suppressor 1 | Prostate Cancer, Hepatocellular Carcinoma | Not specified in detail |

Signaling Pathways Modulated by miR-182

By regulating its target genes, miR-182 influences several critical signaling pathways involved in cell proliferation, survival, invasion, and inflammation.

-

Wnt/β-catenin Signaling: In several cancers, miR-182 has been shown to activate the Wnt/β-catenin pathway. For instance, by targeting FOXO3a, which is an inhibitor of this pathway, miR-182 promotes the nuclear translocation of β-catenin and subsequent transcription of target genes like Cyclin D1, leading to cell proliferation.[1][2]

-

PI3K/Akt Signaling: The PI3K/Akt pathway is a crucial regulator of cell survival and growth. miR-182 can modulate this pathway, often leading to its activation in cancer cells, although the specific direct targets mediating this effect are still being fully elucidated.[1][3]

-

TGF-β Signaling: Transforming growth factor-beta (TGF-β) signaling is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Functional enrichment analyses have associated miR-182 with the TGF-β signaling pathway, suggesting its role in modulating the cellular response to TGF-β.[1][3]

-

HIF-1α-VEGF-A Axis: In breast cancer, miR-182 has been shown to enhance the stability of Hypoxia-Inducible Factor 1-alpha (HIF-1α) by targeting FBXW7, an E3 ubiquitin ligase that degrades HIF-1α.[4] This leads to the upregulation of Vascular Endothelial Growth Factor A (VEGF-A), a key promoter of angiogenesis.[4]

-

DNA Damage Response: miR-182 targets multiple components of the DNA damage response pathway, including BRCA1.[5][6] This can impair homologous recombination repair and sensitize cells to certain therapies like PARP inhibitors.[5]

Experimental Protocols

The validation of miRNA targets is a critical step in understanding their biological function. Standard experimental protocols employed in miR-182 research include:

1. Luciferase Reporter Assay

This is the gold-standard method for confirming a direct interaction between a miRNA and its predicted target's 3'-UTR.

-

Principle: A reporter plasmid is constructed containing the firefly luciferase gene followed by the 3'-UTR of the putative target gene. If the miRNA binds to the 3'-UTR, it will repress the translation of the luciferase gene, resulting in a decrease in light emission.

-

Methodology:

-

Clone the 3'-UTR of the target gene downstream of the luciferase reporter gene in a suitable vector.

-

Create a mutant version of the 3'-UTR with alterations in the predicted miR-182 binding site to serve as a negative control.

-

Co-transfect cells with the luciferase reporter plasmid (either wild-type or mutant) and a miR-182 mimic or a negative control miRNA.

-

A Renilla luciferase plasmid is often co-transfected to normalize for transfection efficiency.

-

After 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.

-

A significant decrease in the firefly/Renilla luciferase ratio in the presence of the miR-182 mimic and the wild-type 3'-UTR, but not the mutant, confirms a direct interaction.

-

2. Western Blotting

Western blotting is used to assess the effect of miR-182 on the protein expression levels of its target.

-

Principle: This technique uses specific antibodies to detect the protein of interest in a cell lysate.

-

Methodology:

-

Transfect cells with a miR-182 mimic, inhibitor, or a negative control.

-

After 48-72 hours, harvest the cells and prepare protein lysates.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

-

3. Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is employed to measure the mRNA levels of the target gene upon modulation of miR-182 expression.

-

Principle: This method quantifies the amount of a specific mRNA in a sample in real-time.

-

Methodology:

-

Transfect cells with a miR-182 mimic, inhibitor, or a negative control.

-

After 24-48 hours, isolate total RNA from the cells.

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

Perform real-time PCR using primers specific for the target gene and a reference gene (e.g., GAPDH).

-

The relative expression of the target gene is calculated using the ΔΔCt method.

-

Visualizations

Caption: Oncogenic signaling of miR-182 through suppression of its target tumor suppressor genes.

Caption: Role of miR-182-5p in attenuating asthmatic airway inflammation by targeting NOX4.

Caption: Experimental workflow for the validation of a putative miR-182 target gene.

References

- 1. researchgate.net [researchgate.net]

- 2. The emerging role of MicroRNA-182 in tumorigenesis; a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. MiR-182 promotes proliferation and invasion and elevates the HIF-1α-VEGF-A axis in breast cancer cells by targeting FBXW7 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MicroRNA-182-5p targets a network of genes involved in DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA methylation in cancer - Wikipedia [en.wikipedia.org]

NC-182 signaling pathway

An In-depth Technical Guide to the miR-182 Signaling Pathway

Disclaimer: The term "" does not correspond to a recognized signaling pathway in published scientific literature. Based on the available evidence, it is highly probable that this is a typographical error and the intended query was for the miR-182 signaling pathway . This guide will provide a comprehensive overview of the signaling pathways modulated by microRNA-182 (miR-182).

Introduction

MicroRNA-182 (miR-182) is a small non-coding RNA molecule that plays a crucial role in the post-transcriptional regulation of gene expression. It is involved in a multitude of cellular processes, including proliferation, apoptosis, migration, and invasion. Dysregulation of miR-182 has been implicated in the pathogenesis of various diseases, most notably cancer. This guide will delve into the core signaling pathways through which miR-182 exerts its biological functions, with a focus on the Wnt/β-catenin and AMPK/mTOR pathways. We will also explore its role in other signaling cascades such as the TGF-β and PI3K/Akt pathways.

Core Signaling Pathways Modulated by miR-182

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamental for embryonic development and adult tissue homeostasis.[1][2] Its aberrant activation is a hallmark of numerous cancers.[1][3] miR-182 has been shown to modulate this pathway in a context-dependent manner, acting as both an activator and a suppressor.

Activation of Wnt/β-catenin Signaling by miR-182:

In several cancers, such as prostate and cervical cancer, miR-182 functions as an oncogene by activating the Wnt/β-catenin pathway.[4][5] It achieves this by targeting and downregulating multiple negative regulators of the pathway.

-

Mechanism of Activation: miR-182 can directly target the 3' UTR of genes encoding for components of the β-catenin destruction complex, including GSK-3β, APC, Axin, and CK1.[5] By suppressing the expression of these proteins, miR-182 prevents the phosphorylation and subsequent degradation of β-catenin. This leads to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of downstream target genes like c-myc and Cyclin D1, which promote cell proliferation and tumor progression.[4][5]

Suppression of Wnt/β-catenin Signaling by miR-182:

Conversely, in osteosarcoma, miR-182 has been reported to act as a tumor suppressor by downregulating the Wnt/β-catenin signaling pathway.[3]

-

Mechanism of Suppression: In this context, miR-182 targets HOXA9, a homeobox-containing transcription factor.[3] By inhibiting HOXA9 expression, miR-182 leads to an increase in the expression of Wnt inhibitory factor 1 (WIF-1).[3] WIF-1 is a secreted antagonist of Wnt signaling that binds to Wnt ligands and prevents them from interacting with their receptors. This inhibition of Wnt signaling results in the stabilization of the β-catenin destruction complex, leading to β-catenin degradation and the downregulation of Wnt target genes.[3]

| Cell Line/Tissue | Condition | Fold Change in TOP/FOP Ratio | Effect on β-catenin Protein | Target Genes Affected | Reference |

| HeLa and SiHa (Cervical Cancer) | miR-182 overexpression | Significantly increased | Increased | CCND1, MYC | [4] |

| HeLa and SiHa (Cervical Cancer) | miR-182 inhibition | Significantly decreased | Decreased | CCND1, MYC | [4] |

| PC-3 and LNCaP (Prostate Cancer) | miR-182 upregulation | Not specified | Increased | c-myc, Cyclin D1 | [5] |

| Osteosarcoma cells | miR-182 mimic | Not specified | Decreased (via HOXA9/WIF-1) | Not specified | [3] |

Luciferase Reporter Assay to Validate miRNA-Target Interaction:

This assay is used to confirm the direct binding of a miRNA to the 3' UTR of its target mRNA.[6][7][8][9][10][11]

-

Vector Construction: Clone the 3' UTR of the putative target gene (e.g., GSK-3β, APC, HOXA9) downstream of a luciferase reporter gene in a suitable vector. Create a mutant version of the 3' UTR with alterations in the miR-182 binding site as a negative control.

-

Co-transfection: Co-transfect cells (e.g., HEK293T) with the luciferase reporter vector (wild-type or mutant) and a miR-182 mimic or a negative control miRNA.

-

Luciferase Activity Measurement: After 24-48 hours, lyse the cells and measure the activity of the luciferase reporter. A significant decrease in luciferase activity in the presence of the miR-182 mimic and the wild-type 3' UTR, but not the mutant, confirms direct targeting.

Western Blotting for Wnt/β-catenin Pathway Proteins:

This technique is used to quantify the protein levels of components of the Wnt/β-catenin pathway.[1][12][13][14]

-

Protein Extraction: Lyse cells treated with miR-182 mimics or inhibitors and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against β-catenin, GSK-3β, APC, Axin, c-myc, Cyclin D1, and a loading control (e.g., β-actin or GAPDH).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Chromatin Immunoprecipitation (ChIP) for β-catenin/TCF Binding:

ChIP is used to determine if β-catenin is associated with the promoter regions of its target genes.[15][16][17]

-

Cross-linking and Chromatin Shearing: Cross-link protein-DNA complexes in cells with formaldehyde. Lyse the cells and shear the chromatin into smaller fragments by sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for β-catenin or a control IgG. Precipitate the antibody-protein-DNA complexes using protein A/G beads.

-

DNA Purification and Analysis: Reverse the cross-links and purify the DNA. Use quantitative PCR (qPCR) with primers specific for the promoter regions of Wnt target genes (e.g., c-myc, Cyclin D1) to quantify the amount of precipitated DNA.

Caption: Activation of Wnt/β-catenin signaling by miR-182.

Caption: Suppression of Wnt/β-catenin signaling by miR-182.

The AMPK/mTOR Signaling Pathway

The AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways are critical regulators of cellular energy homeostasis, metabolism, and growth.[18][19] Dysregulation of this axis is implicated in various diseases, including asthma and cancer.

-

Mechanism of Regulation: In asthmatic airway smooth muscle cells, miR-182 has been shown to be downregulated.[18] Studies have demonstrated that miR-182 targets Sestrin2, a stress-inducible protein.[18] By inhibiting Sestrin2, miR-182 leads to the inactivation of AMPK and subsequent activation of mTOR.[18] Activated mTOR promotes cell growth, proliferation, and migration.[18] Conversely, overexpression of Sestrin2 or inhibition of miR-182 activates AMPK, which in turn inhibits mTORC1, leading to reduced cell proliferation.[18]

| Cell Type | Condition | Effect on Sestrin2 | Effect on p-AMPK | Effect on p-mTOR | Reference |

| Asthmatic ASMCs | miR-182 mimic | Decreased | Decreased | Increased | [18] |

| Asthmatic ASMCs | miR-182 inhibitor | Increased | Increased | Decreased | [18] |

Quantitative Real-Time PCR (qRT-PCR) for miR-182 and mRNA Expression:

This technique is used to measure the expression levels of miR-182 and its target genes.[20][21][22][23][24][25]

-

RNA Extraction: Isolate total RNA, including small RNAs, from cells or tissues.

-

Reverse Transcription (RT): For miR-182, use a specific stem-loop RT primer to generate cDNA. For mRNAs (e.g., Sestrin2), use oligo(dT) or random primers.

-

qPCR: Perform qPCR using a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan). Use specific primers for miR-182 and the target mRNAs. Normalize the expression levels to a stable internal control (e.g., U6 snRNA for miR-182 and GAPDH or β-actin for mRNA).

Western Blotting for AMPK/mTOR Pathway Proteins:

This is used to assess the phosphorylation status and total protein levels of key components of the AMPK/mTOR pathway.

-

Protein Extraction and Quantification: As described previously.

-

SDS-PAGE and Transfer: As described previously.

-

Immunoblotting: Use primary antibodies against total and phosphorylated forms of AMPK and mTOR, as well as Sestrin2 and a loading control.

-

Detection: As described previously.

Caption: Regulation of the AMPK/mTOR pathway by miR-182.

Other Signaling Pathways Influenced by miR-182

-

TGF-β Signaling: In prostate cancer, functional enrichment analysis has linked miR-182 and its target genes to the TGF-β signaling pathway, which is a known driver of disease progression.[26]

-

PI3K/Akt Signaling: The PI3K/Akt pathway is another critical signaling cascade in cancer. In prostate cancer, miR-182 has been shown to regulate the PI3K/Akt pathway through its target ST6GALNAC5.[27] Additionally, in hepatocellular carcinoma, miR-182-5p activates the AKT/FOXO3a pathway by directly targeting FOXO3a.[28]

-

NF-κB Signaling: In the context of spinal cord injury, miR-182 has been shown to modulate the inflammatory response and apoptosis by targeting IKKβ, a key activator of the NF-κB signaling pathway.[24]

Conclusion

miR-182 is a multifaceted regulator of key signaling pathways, with its role being highly dependent on the cellular context. Its ability to modulate the Wnt/β-catenin and AMPK/mTOR pathways, among others, underscores its significance in both normal physiology and disease. The intricate network of miR-182 and its target genes presents a promising landscape for the development of novel therapeutic strategies. Further research into the precise mechanisms of miR-182 action will be crucial for translating these findings into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. MicroRNA-182 downregulates Wnt/β-catenin signaling, inhibits proliferation, and promotes apoptosis in human osteosarcoma cells by targeting HOXA9 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. miR-182 promotes cervical cancer progression via activating the Wnt/β-catenin axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MiR-182 promotes prostate cancer progression through activating Wnt/β-catenin signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. researchgate.net [researchgate.net]

- 8. MicroRNA-182-5p targets a network of genes involved in DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 11. Experimental Validation of MicroRNA Targets: Luciferase Reporter Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of the Wnt/β-catenin signaling pathway may contribute to cervical cancer pathogenesis via upregulation of Twist - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. TCF/LEF dependent and independent transcriptional regulation of Wnt/β‐catenin target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A β-catenin-driven switch in TCF/LEF transcription factor binding to DNA target sites promotes commitment of mammalian nephron progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Stabilized β-Catenin Functions through TCF/LEF Proteins and the Notch/RBP-Jκ Complex To Promote Proliferation and Suppress Differentiation of Neural Precursor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MiR-182/Sestrin2 affects the function of asthmatic airway smooth muscle cells by the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Emerging Role of MicroRNAs in mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. STEM-LOOP RT-qPCR for miRNAS - PMC [pmc.ncbi.nlm.nih.gov]

- 23. genome.med.harvard.edu [genome.med.harvard.edu]

- 24. MicroRNA-182 improves spinal cord injury in mice by modulating apoptosis and the inflammatory response via IKKβ/NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 25. documents.thermofisher.com [documents.thermofisher.com]

- 26. mdpi.com [mdpi.com]

- 27. miR-182 modulates cell proliferation and invasion in prostate cancer via targeting ST6GALNAC5 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. MIR182 microRNA 182 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

In Vitro Profile of NC-182: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

NC-182 is a novel anti-tumor agent characterized by a benzo[a]phenazine (B1654389) chemical scaffold. In vitro studies have identified it as a potent DNA intercalator and a topoisomerase II inhibitor, demonstrating significant cytotoxic effects against various cancer cell lines. This document provides a comprehensive overview of the existing in vitro data on this compound and its closely related analog, NC-190, for which more extensive cytotoxicity data is available. This compound is the methyl ester of NC-190.[1] This technical guide is intended to serve as a resource for researchers in oncology and drug development, summarizing key findings, experimental methodologies, and the current understanding of the compound's mechanism of action.

Core Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

This compound exerts its anti-tumor effects primarily through direct interaction with DNA and inhibition of topoisomerase II, an enzyme critical for DNA replication and chromosome segregation.[2][3]

DNA Intercalation

This compound has been shown to be a potent DNA intercalator, with a particular preference for B-form DNA.[4] The interaction is concentration-dependent, with intercalation being the dominant binding mode at low drug concentrations and electrostatic interactions playing a more significant role at higher concentrations.[5] This binding stabilizes the DNA duplex structure, as evidenced by an increase in the DNA melting temperature.[4] Furthermore, this compound can induce conformational changes in DNA, promoting the unwinding of Z-form DNA to the B-form.[4]

Topoisomerase II Inhibition

As a topoisomerase II inhibitor, this compound stabilizes the covalent complex between the enzyme and DNA, leading to the accumulation of DNA double-strand breaks and subsequent induction of apoptosis.[1][6] This mechanism is shared with its analog NC-190, which has been shown to induce topoisomerase II-dependent DNA cleavage and fragmentation.[6]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its analog NC-190 from in vitro studies.

Table 1: Cytotoxicity of NC-190 against various cell lines

| Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM) | Exposure Time |

| FM3A | Murine Mammary Carcinoma | 0.019 | 0.042 | 48 hours[7] |

| Various | 3 Murine Tumor Cell Lines | 0.005 - 0.06 | Not Reported | Continuous[8][9] |

| Various | 7 Human Tumor Cell Lines | 0.005 - 0.06 | Not Reported | Continuous[8][9] |

| KATO-III | Human Gastric Carcinoma | 2.15 | Not Reported | Continuous[8][9] |

| Various | 2 Normal Cell Lines | 0.005 - 0.06 | Not Reported | Continuous[8][9] |

Table 2: Inhibition of Macromolecular Synthesis by NC-190

| Macromolecule | Inhibition Level | Concentration of NC-190 |

| DNA Synthesis | 90% | 0.1 µg/mL[7] |

| RNA Synthesis | Less than DNA synthesis | 0.1 µg/mL[7] |

| Protein Synthesis | Less than DNA synthesis | 0.1 µg/mL[7] |

Experimental Protocols

This section details the methodologies employed in the key in vitro experiments cited in the literature for this compound and NC-190.

DNA Binding and Intercalation Assays

1. Spectroscopic Analysis (Fluorescence, Absorption, and Circular Dichroism):

-

Objective: To characterize the binding mode of this compound to DNA.

-

Methodology:

-

Fluorescence, absorption, and circular dichroism (CD) spectra of this compound were recorded in the presence and absence of calf thymus DNA.

-

Changes in the spectral properties of this compound upon addition of DNA were monitored to determine the nature of the interaction (intercalation vs. groove binding).

-

Comparative measurements were performed with known DNA intercalators (e.g., daunomycin) and minor-groove binders (e.g., distamycin) to validate the findings.[4]

-

2. Viscometric Titrations:

-

Objective: To further elucidate the DNA intercalation mechanism.

-

Methodology:

-

The viscosity of a solution of sonicated calf thymus DNA was measured.

-

Increasing concentrations of this compound were added to the DNA solution, and the change in viscosity was recorded.

-

An increase in the viscosity of the DNA solution upon addition of the compound is indicative of DNA lengthening, a characteristic of intercalation.[4]

-

3. DNA Thermal Denaturation Studies:

-

Objective: To assess the stabilizing effect of this compound on the DNA double helix.

-

Methodology:

-

The melting temperature (Tm) of calf thymus DNA was determined by monitoring the change in absorbance at 260 nm as a function of temperature.

-

The experiment was repeated in the presence of this compound.

-

An increase in the Tm in the presence of the compound indicates stabilization of the DNA duplex, consistent with intercalation.[8]

-

Topoisomerase II Inhibition Assays

1. DNA Decatenation Assay:

-

Objective: To measure the inhibitory effect of NC-190 on the catalytic activity of topoisomerase II.

-

Methodology:

-

Purified topoisomerase II was incubated with catenated kinetoplast DNA (kDNA) in the presence or absence of NC-190.

-

The reaction products were separated by agarose (B213101) gel electrophoresis.

-

Inhibition of topoisomerase II activity results in a decrease in the amount of decatenated kDNA (monomeric circles) and a corresponding increase in the amount of catenated kDNA that remains at the origin of the gel.[6][10][11]

-

2. Topoisomerase II-Mediated DNA Cleavage Assay:

-

Objective: To determine if NC-190 is a topoisomerase II poison (i.e., stabilizes the cleavable complex).

-

Methodology:

-

Supercoiled plasmid DNA was incubated with topoisomerase II in the presence of varying concentrations of NC-190.

-

The reaction was stopped by the addition of a detergent (e.g., SDS) to trap the covalent enzyme-DNA complex.

-

The DNA was then analyzed by agarose gel electrophoresis to detect the formation of linear DNA, which indicates a stabilized cleavable complex.[6]

-

Cytotoxicity Assays

1. Colony-Forming Assay:

-

Objective: To determine the long-term cytotoxic effect of NC-190 on cancer cells.

-

Methodology:

-

HeLa S3 cells were treated with various concentrations of NC-190 for different exposure times.

-

After treatment, the cells were washed and plated at a low density in fresh medium.

-

The cells were allowed to grow for a period of time to form colonies.

-

The colonies were then stained and counted to determine the surviving fraction of cells at each drug concentration and exposure time. The IC90 (concentration for 90% cell kill) was then calculated.[8][9]

-

2. Cell Growth Inhibition Assay (IC50 Determination):

-

Objective: To quantify the concentration of NC-190 required to inhibit the growth of various cell lines by 50%.

-

Methodology:

-

Cells were seeded in multi-well plates and allowed to attach.

-

The cells were then exposed to a range of concentrations of NC-190 for a specified period (e.g., 48 hours).

-

Cell viability was assessed using a colorimetric assay (e.g., MTT or WST-8 assay) or by direct cell counting.

-

The IC50 value was calculated by plotting the percentage of cell growth inhibition against the drug concentration.[7]

-

Signaling Pathways and Other Cellular Effects

The primary mechanism of action of this compound and NC-190 appears to be the direct targeting of DNA and topoisomerase II. However, downstream cellular effects have also been observed. In murine tumor cells, NC-190 was found to suppress the expression of the gene for thymidine (B127349) kinase, an important enzyme in the DNA synthesis salvage pathway.[7] This suggests that beyond inducing DNA damage, these compounds may also interfere with the cellular machinery required for DNA replication and repair. Further research is needed to fully elucidate the impact of this compound on broader cancer-related signaling pathways.

Visualizations

The following diagrams illustrate the proposed mechanism of action and a general experimental workflow for evaluating compounds like this compound.

Caption: Proposed mechanism of action for this compound.

Caption: General experimental workflow for in vitro characterization.

Conclusion

This compound is a promising anti-tumor agent with a well-defined in vitro mechanism of action centered on DNA intercalation and topoisomerase II inhibition. The available data, primarily from studies on this compound and its close analog NC-190, demonstrate potent cytotoxic activity against a range of cancer cell lines. This technical guide provides a consolidated resource of the current in vitro knowledge on this compound, highlighting the experimental approaches used for its characterization. Further studies are warranted to fully delineate its effects on cellular signaling pathways and to translate its in vitro potency into potential clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 4. DNA-binding characterization of a novel anti-tumour benzo[a]phenazine derivative this compound: spectroscopic and viscometric studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities [mdpi.com]

- 6. A novel antitumor compound, NC-190, induces topoisomerase II-dependent DNA cleavage and DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The topoisomerase II-inhibitor NC-190 reduces the level of thymidine kinase mRNA in murine tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell-killing activity and kinetic analysis of a novel antitumor compound NC-190, a benzo[a]phenazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell‐killing Activity and Kinetic Analysis of a Novel Antitumor Compound NC‐190, a Benzo[a]phenazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Role of microRNA-182 in Cellular Models: A Technical Guide

Abstract

MicroRNA-182 (miR-182) is a small non-coding RNA molecule that has emerged as a critical regulator of gene expression in a multitude of cellular processes. Dysregulation of miR-182 has been implicated in the pathogenesis of numerous diseases, most notably cancer. In cellular models, miR-182 has been shown to function as both an oncogene and a tumor suppressor, depending on the cellular context and its specific target genes. This technical guide provides an in-depth overview of the function of miR-182 in cellular models, with a focus on its role in cancer biology. We summarize key quantitative data, provide detailed experimental protocols for studying miR-182 function, and present signaling pathway diagrams to elucidate its complex regulatory networks. This document is intended for researchers, scientists, and drug development professionals working to understand and target miR-182-related pathways.

Introduction

MicroRNAs (miRNAs) are a class of short, endogenous, non-coding RNA molecules, typically 21-23 nucleotides in length, that play a pivotal role in post-transcriptional gene regulation. They primarily function by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to mRNA degradation or translational repression. The miR-183-96-182 cluster, located on chromosome 7q32.2, is highly conserved across species and is involved in various biological processes. Among the members of this cluster, miR-182 has garnered significant attention for its diverse and often contradictory roles in cellular physiology and pathology.

In numerous cancer types, miR-182 is frequently overexpressed and acts as an oncomiR by promoting cell proliferation, survival, migration, and invasion.[1][2] Conversely, in some contexts, it can function as a tumor suppressor by inducing apoptosis and inhibiting cell growth.[1] This dual functionality underscores the complexity of miR-182's regulatory network and highlights the importance of understanding its context-dependent activities. This guide will delve into the multifaceted functions of miR-182 in various cellular models, the signaling pathways it modulates, and the experimental approaches used to investigate its roles.

Functional Roles of miR-182 in Cellular Models

The functional consequences of aberrant miR-182 expression have been extensively studied in a variety of cellular models, primarily focusing on cancer cell lines. These studies have revealed the profound impact of miR-182 on fundamental cellular processes.

Cell Proliferation and Cell Cycle Control

A consistent finding across many cancer types is the pro-proliferative role of miR-182. Overexpression of miR-182 in prostate and breast cancer cell lines has been shown to enhance cell proliferation and colony formation.[2] This is often achieved by targeting tumor suppressor genes that regulate the cell cycle. For instance, miR-182 can target Forkhead box O1 (FOXO1), a transcription factor that inhibits cell cycle progression.[1] By downregulating FOXO1, miR-182 promotes the transition from G1 to S phase, thereby accelerating cell division. In some cancers, miR-182 has been observed to upregulate key cell cycle proteins like c-myc and Cyclin D1.[2]

Apoptosis

MiR-182 has been demonstrated to inhibit apoptosis in several cancer cell models.[2] This anti-apoptotic function is often mediated by the direct targeting of pro-apoptotic genes. For example, miR-182 can suppress the expression of FOXO3a, which in turn can modulate the expression of Bcl-2 family proteins to inhibit programmed cell death.[1] In melanoma cells, miR-182 was found to protect cancer cells from apoptosis by repressing the tumor suppressors FOXO3 and microphthalmia-associated transcription factor (MITF).

Cell Migration and Invasion

A critical role of miR-182 in cancer progression is its ability to promote cell migration and invasion, key processes in metastasis. Overexpression of miR-182 has been shown to enhance the migratory and invasive capabilities of breast, prostate, and liver cancer cells.[2][3] This is achieved by targeting a range of genes involved in cell adhesion and motility. For instance, miR-182 can target FBXW7, an E3 ubiquitin ligase that degrades several oncoproteins, including HIF-1α. By downregulating FBXW7, miR-182 can lead to the stabilization of HIF-1α and subsequent upregulation of VEGF-A, promoting angiogenesis and metastasis. Other validated targets that mediate the pro-invasive effects of miR-182 include RECK and MTSS1.[1]

Signaling Pathways Regulated by miR-182

MiR-182 exerts its pleiotropic effects by modulating several key signaling pathways that are fundamental to cellular function and are often dysregulated in disease.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. In prostate cancer, miR-182 has been shown to activate the Wnt/β-catenin pathway by targeting multiple negative regulators of this pathway, including GSK-3β, APC, and Axin.[2] By suppressing these inhibitors, miR-182 leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes such as c-myc and Cyclin D1, driving cell proliferation.[2]

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on RP-182: A Technical Guide

Disclaimer: Initial searches for "NC-182" did not yield a relevant chemical compound for drug development. The following guide is based on early research for the immunomodulatory peptide RP-182 , which is likely the intended subject of inquiry.

This technical guide provides an in-depth overview of the early research on RP-182, a synthetic peptide with promising anti-tumor properties. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive look at the compound's mechanism of action, experimental data, and methodologies.

Core Compound Overview

RP-182 is a synthetic, 10-amino acid immunomodulatory peptide.[1][2] It is an amphipathic analog of host defense peptides, designed to selectively target and activate the mannose receptor CD206, which is highly expressed on tumor-associated macrophages (TAMs) with an M2-like phenotype.[3] The peptide's sequence is H-Lys-Phe-Arg-Lys-Ala-Phe-Lys-Arg-Phe-Phe-OH.[2] By targeting CD206, RP-182 aims to reprogram the tumor microenvironment from an immunosuppressive to an anti-tumor state.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from early studies on RP-182 and its analogs.

Table 1: Binding Affinity and In Vitro Efficacy of RP-182 and Analogs

| Compound | Target | Assay | Value | Reference |

| RP-182 | Human CD206 | Microscale Thermophoresis (MST) | Kd = 8 µM | [5][6] |

| RP-182 | Murine CD206 | Microscale Thermophoresis (MST) | Kd = ~19 µM | [6] |

| RP-426 (control peptide) | Human CD206 | Microscale Thermophoresis (MST) | Kd = 85 µM | [6] |

| RP-182 | CD206high M2-like macrophages | Cell Killing Assay | IC50 = 17.6 µM | [5] |

| 1a (RP-182-PEG3-K(palmitic acid)) | CD206high M2-like macrophages | Cell Killing Assay | IC50 = 3.2 µM | [1] |

| 1f (RP-182-NH-(CH2)10CONH2) | CD206high M2-like macrophages | Cell Killing Assay | IC50 = 4.01 µM | [1] |

| 1c (cyclic peptide) | CD206high M2-like macrophages | Cell Killing Assay | IC50 = 11.1 µM | [1] |

Table 2: In Vivo Efficacy of RP-182

| Model | Treatment | Outcome | Reference |

| Bleomycin lung fibrosis mouse model | RP-182 (20 mg/kg, i.p., daily for 18 days) | Significantly alleviated pulmonary fibrosis, prolonged survival. | [5] |

| Syngeneic and autochthonous murine cancer models | RP-182 | Suppressed tumor growth, extended survival. | [3] |

Signaling Pathways and Mechanisms of Action

RP-182 exerts its anti-tumor effects through a multi-faceted mechanism of action centered on the activation of the CD206 receptor on M2-like TAMs.

-

CD206 Conformational Switch: Binding of RP-182 to the carbohydrate recognition domain 5 (CRD5) of CD206 induces a conformational change in the receptor from an "open" to a "closed" state.[3][6] This conformational switch is crucial for initiating downstream signaling.

-

NF-κB Signaling Activation: The activation of CD206 by RP-182 leads to the activation of the canonical NF-κB signaling pathway.[1][2][5]

-

Induction of Phagocytosis, Autophagy, and Apoptosis: Activated NF-κB signaling triggers a cascade of cellular events in M2-like macrophages, including phagocytosis, autophagy, and ultimately, apoptosis.[3][6]

-

Pro-inflammatory Cytokine Secretion: RP-182 treatment stimulates the secretion of pro-inflammatory cytokines such as TNFα by the reprogrammed macrophages.[1][5]

-

Autocrine TNFα Signaling and Caspase Activation: The secreted TNFα can then act in an autocrine manner, activating the TNF receptor 1 (TNFR1). This leads to the activation of caspase 8 and subsequent apoptosis of the M2-like TAMs.[1][5]

-

Macrophage Reprogramming: RP-182 reprograms the M2-like macrophages towards a pro-inflammatory M1-like phenotype, which is characterized by increased expression of M1 markers like CD86.[3][7]

The following diagram illustrates the proposed signaling pathway of RP-182.

Experimental Protocols

Detailed methodologies for the key experiments cited in the early research of RP-182 are provided below.

Linear RP-182 and its analogs were synthesized using solid-phase peptide synthesis with Fmoc chemistry on a Liberty Blue synthesizer.[2][8] The peptides were coupled to a Rink Amide resin.[2][8] Cleavage of the peptides from the resin was performed using a mixture of 95% trifluoroacetic acid (TFA), 2.5% tri-isopropylsilane, and 2.5% H2O.[2][8] The crude peptides were then purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[2][8]

Bone marrow-derived macrophages (BMDMs) were obtained from mice and cultured.[3] To polarize the macrophages into M1 or M2 phenotypes, the cells were treated with specific cytokines.[3] Human macrophages were derived from peripheral blood mononuclear cells (PBMCs) from healthy donors.[3]

The binding affinity of RP-182 and its analogs to purified recombinant CD206 protein was determined using microscale thermophoresis.[6][9] This technique measures the motion of molecules in a temperature gradient, which is altered upon ligand binding.

CETSA was used to confirm the engagement of RP-182 with endogenous CD206 in human and murine macrophages.[3][6] This assay assesses target engagement by measuring changes in the thermal stability of the target protein upon ligand binding within a cellular context.[3]

Immunofluorescence staining was performed to visualize cellular processes such as phagocytosis, autophagy, and apoptosis.[6] Cells were fixed, permeabilized, and incubated with primary antibodies against specific markers (e.g., RAB7 for phagocytosis, LC3 for autophagy, cleaved caspase 8 for apoptosis), followed by fluorescently labeled secondary antibodies.[6] Images were acquired using a confocal microscope.[9]

Flow cytometry was used to quantify the expression of cell surface markers (e.g., CD86 and CD206) and intracellular cytokines in macrophage populations after treatment with RP-182.[7] This allowed for the characterization of macrophage reprogramming from an M2-like to an M1-like phenotype.[7]

The anti-tumor efficacy of RP-182 was evaluated in various mouse models of cancer, including pancreatic, colon, breast, prostate, and melanoma.[4] For example, in a B16 melanoma model, C57BL/6 mice were injected intracutaneously with B16 cells.[2] Tumor-bearing mice were then randomized into treatment groups and received intraperitoneal injections of RP-182 or control.[5] Tumor growth was monitored by caliper measurements.[2]

The following diagram outlines a general experimental workflow for assessing the in vivo efficacy of RP-182.

Conclusion

Early research on the synthetic peptide RP-182 demonstrates its potential as a novel immunotherapeutic agent. By targeting and activating the CD206 receptor on M2-like TAMs, RP-182 can reprogram the tumor microenvironment to an anti-tumor state. The detailed mechanisms, including the induction of a conformational switch in CD206, activation of NF-κB signaling, and subsequent induction of phagocytosis and apoptosis in immunosuppressive macrophages, provide a strong rationale for its further development. The quantitative data on its binding affinity and efficacy, along with established experimental protocols, lay the groundwork for future preclinical and clinical investigations.

References

- 1. Fatty Acid Derivatization and Cyclization of the Immunomodulatory Peptide RP-182 Targeting CD206high Macrophages Improve Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Mannose receptor (CD206) activation in tumor-associated macrophages enhances adaptive and innate antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reprogrammed to Kill | Center for Cancer Research [ccr.cancer.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to NC-182 Analogues and Derivatives: A New Frontier in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

NC-182 is a novel anti-tumor agent characterized by a benzo[a]phenazine (B1654389) core structure.[1][2] Extensive research into this class of compounds has revealed their potent activity as DNA intercalators, leading to the inhibition of key cellular processes and ultimately, cancer cell death. This technical guide provides a comprehensive overview of this compound analogues and derivatives, focusing on their synthesis, mechanism of action, and preclinical evaluation. While the precise chemical structure of this compound is not publicly available, this guide will utilize a representative 5-substituted benzo[a]phenazine structure as a model to discuss the broader class of these promising anticancer compounds.

Core Structure and Synthesis

The fundamental scaffold of this compound and its analogues is the benzo[a]phenazine ring system. A general synthetic approach to this core structure involves the condensation of 1,2-diaminonaphthalene (B43638) with a substituted 1,2-quinone. Further derivatization, particularly at the 5-position with various alkylamino side chains, has been a key strategy in developing analogues with enhanced biological activity.

Representative Synthesis Scheme:

A common method for synthesizing 5-substituted benzo[a]phenazine derivatives involves a multi-step process:

-

Synthesis of the Benzo[a]phenazine Core: Condensation of 1,2-diaminonaphthalene with 1,2-naphthoquinone (B1664529) in a suitable solvent such as acetic acid or ethanol (B145695), often with catalytic amounts of an acid or base.

-

Functionalization at the 5-Position: Introduction of an aminoalkyl side chain at the C-5 position. This can be achieved through various methods, including nucleophilic aromatic substitution reactions.

Quantitative Data on Anticancer Activity

Numerous studies have evaluated the in vitro cytotoxic activity of this compound analogues against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent anti-proliferative effects of these compounds.

| Compound/Analogue | Cell Line | IC50 (µM) | Reference |

| Benzo[a]phenazine Derivative 1 | HeLa (Cervical Cancer) | 1-10 | [3] |

| Benzo[a]phenazine Derivative 1 | A549 (Lung Cancer) | 1-10 | [3] |

| Benzo[a]phenazine Derivative 1 | MCF-7 (Breast Cancer) | 1-10 | [3] |

| Benzo[a]phenazine Derivative 1 | HL-60 (Leukemia) | 1-10 | [3] |

| Benzo[a]pyrano[2,3-c]phenazine 6{1,2,1,9} | HepG2 (Liver Cancer) | 6.71 | [4][5] |

| 4'-O-demethyl-4β-(4'''- nitroanilino)-4-desoxypodophenazine | KB (Nasopharyngeal Cancer) | 0.11 ± 0.03 | [6] |

| 4'-O-demethyl-2'',3''-dichloro-4β-(4'''-nitroanilino)-4- desoxypodophenazine | KB (Nasopharyngeal Cancer) | 0.48 ± 0.17 | [6] |

| 10-dimethyl carboxamido derivative of benzo[a]phenazine-5-sulfonic acid | HL-60 (Leukemia) | 19 | [7] |

Mechanism of Action

The primary mechanism of action for this compound and its analogues is their ability to intercalate into the DNA double helix. This interaction disrupts the normal function of DNA and interferes with enzymes that act upon it, leading to cell cycle arrest and apoptosis.

DNA Intercalation and Topoisomerase Inhibition

dot

Caption: DNA Intercalation and Topoisomerase Inhibition by this compound Analogues.

As potent DNA intercalators, this compound analogues insert themselves between the base pairs of the DNA double helix.[1][2] This physical insertion leads to a distortion of the DNA structure, which in turn inhibits the function of topoisomerases I and II. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By stabilizing the topoisomerase-DNA cleavage complex, these compounds prevent the re-ligation of the DNA strands, leading to the accumulation of DNA strand breaks.

Induction of Apoptosis

The accumulation of DNA damage triggers a cellular stress response that ultimately leads to programmed cell death, or apoptosis. The apoptotic cascade initiated by benzo[a]phenazine derivatives is believed to proceed primarily through the intrinsic (mitochondrial) pathway.

dot

Caption: Intrinsic Apoptosis Pathway Induced by this compound Analogues.

This pathway involves the activation of the p53 tumor suppressor protein in response to DNA damage. Activated p53 upregulates pro-apoptotic proteins like Bax, which leads to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, the initiator caspase in this pathway. Caspase-9, in turn, activates the executioner caspases, caspase-3 and -7, which carry out the systematic dismantling of the cell.

Experimental Protocols

Synthesis of Benzo[a]phenazine Derivatives (General Procedure)

dot

Caption: General Workflow for the Synthesis of Benzo[a]phenazine Analogues.

Materials:

-

1,2-Diaminonaphthalene

-

1,2-Naphthoquinone (or substituted derivatives)

-

Glacial acetic acid or ethanol

-

Appropriate aminoalkyl halide for C-5 substitution

-

Base (e.g., potassium carbonate)

-

Solvents for reaction and purification (e.g., DMF, dichloromethane, ethyl acetate, hexane)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Core Synthesis: Equimolar amounts of 1,2-diaminonaphthalene and 1,2-naphthoquinone are refluxed in glacial acetic acid or ethanol for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried.

-

Side Chain Attachment: The benzo[a]phenazine core is dissolved in a suitable solvent like DMF. A base (e.g., K2CO3) and the desired aminoalkyl halide are added, and the mixture is stirred at an elevated temperature until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The reaction mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure 5-substituted benzo[a]phenazine derivative.

Topoisomerase I and II Relaxation Assay

Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerases I or the decatenation of kinetoplast DNA by topoisomerase II.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322) for Topo I assay

-

Kinetoplast DNA (kDNA) for Topo II assay

-

Human Topoisomerase I and II enzymes

-

Reaction buffers (specific for each enzyme)

-

ATP (for Topo II assay)

-

Stop solution (e.g., containing SDS and proteinase K)

-

Agarose (B213101) gel and electrophoresis equipment

-

DNA staining agent (e.g., ethidium (B1194527) bromide) and visualization system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, the reaction buffer, supercoiled plasmid DNA (for Topo I) or kDNA (for Topo II), and the test compound at various concentrations are mixed.

-

Enzyme Addition: The respective topoisomerase enzyme is added to initiate the reaction. A control reaction without the test compound is also prepared.

-

Incubation: The reaction mixtures are incubated at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by the addition of the stop solution.

-

Agarose Gel Electrophoresis: The samples are loaded onto an agarose gel and subjected to electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked for Topo I; catenated and decatenated for Topo II).

-

Visualization: The gel is stained with a DNA-binding dye and visualized under UV light to assess the extent of DNA relaxation or decatenation. Inhibition is observed as a decrease in the amount of relaxed or decatenated DNA compared to the control.[3][8][9][10]

Caspase-3/7 Activation Assay

Principle: This assay quantifies the activity of the executioner caspases 3 and 7, which are key mediators of apoptosis, using a fluorogenic or luminogenic substrate.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound (this compound analogue)

-

Caspase-3/7 assay kit (containing a specific substrate like Ac-DEVD-AFC or a proluminescent substrate)

-

Lysis buffer

-

Microplate reader (fluorometer or luminometer)

Procedure:

-

Cell Seeding and Treatment: Cells are seeded in a multi-well plate and allowed to adhere. They are then treated with the test compound at various concentrations for a specified period to induce apoptosis.

-

Cell Lysis: The cells are lysed according to the assay kit protocol to release the cellular contents, including active caspases.

-

Substrate Addition: The caspase-3/7 substrate is added to the cell lysates.

-

Incubation: The plate is incubated at room temperature, protected from light, to allow the active caspases to cleave the substrate.

-

Signal Detection: The fluorescence or luminescence is measured using a microplate reader. The signal intensity is directly proportional to the caspase-3/7 activity.[1][2][7][11]

DNA Interaction Studies

1. Fluorescence Spectroscopy

Principle: The intrinsic fluorescence of the benzo[a]phenazine compound is often quenched upon intercalation into DNA. This change in fluorescence can be used to determine the binding affinity.

Procedure:

-

A solution of the this compound analogue at a fixed concentration is prepared in a suitable buffer.

-

The initial fluorescence emission spectrum is recorded.

-

Aliquots of a concentrated DNA solution are incrementally added to the compound solution.

-

The fluorescence emission spectrum is recorded after each addition.

-

The decrease in fluorescence intensity is used to calculate the binding constant (Kb) using appropriate binding models, such as the Scatchard equation.

2. Circular Dichroism (CD) Spectroscopy

Principle: The interaction of the achiral drug molecule with the chiral DNA helix induces a CD signal for the drug, and also alters the intrinsic CD spectrum of the DNA. These spectral changes provide information about the binding mode.

Procedure:

-

CD spectra of the DNA alone and the drug alone are recorded.

-

The CD spectrum of a mixture of the DNA and the this compound analogue is recorded.

-

The induced CD of the drug and the changes in the DNA CD bands are analyzed to confirm an intercalative binding mode.[6]

3. Viscometry

Principle: DNA intercalation causes an increase in the length of the DNA helix, which leads to an increase in the viscosity of the DNA solution.

Procedure:

-

The viscosity of a DNA solution of a known concentration is measured using a viscometer.

-

Aliquots of the this compound analogue solution are added to the DNA solution.

-

The viscosity is measured after each addition.

-

An increase in the relative viscosity of the DNA solution upon addition of the compound is indicative of an intercalative binding mode.[4][10]

Conclusion

This compound and its analogues represent a promising class of benzo[a]phenazine-based anticancer agents. Their mechanism of action, centered on DNA intercalation and dual topoisomerase inhibition, provides a strong rationale for their development as therapeutic agents. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and optimize this important class of compounds in the ongoing search for more effective cancer treatments.

References

- 1. DNA-binding characterization of a novel anti-tumour benzo[a]phenazine derivative this compound: spectroscopic and viscometric studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA-binding characterization of a novel anti-tumour benzo[a]phenazine derivative this compound: spectroscopic and viscometric studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modeling study of the structure of the macromolecular antitumor antibiotic neocarzinostatin. Origin of the stabilization of the chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in small organic molecules as DNA intercalating agents: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. DNA-intercalator interactions: structural and physical analysis using atomic force microscopy in solution - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 10. DNA intercalators in cancer therapy: organic and inorganic drugs and their spectroscopic tools of analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Study of benzo[a]phenazine 7,12-dioxide as selective hypoxic cytotoxin-scaffold. Identification of aerobic-antitumoral activity through DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NCI-H520 (ATCC® HTB-182™) Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

The NCI-H520 cell line, available from ATCC as HTB-182™, is a human lung squamous cell carcinoma line established in 1982 from a metastatic site in a lymph node of a 53-year-old female patient. These epithelial-like, adherent cells are a valuable tool in cancer research, particularly in studies related to lung cancer and the development of novel therapeutics. This document provides detailed protocols for the successful culture and maintenance of the NCI-H520 cell line, along with key cellular characteristics and quality control measures.

Cell Line Characteristics

A summary of the key characteristics of the NCI-H520 cell line is presented below.

| Characteristic | Description |

| ATCC Number | HTB-182™ |

| Organism | Homo sapiens (Human) |

| Tissue of Origin | Lung |

| Disease | Squamous Cell Carcinoma |

| Morphology | Epithelial-like |

| Growth Properties | Adherent, grows in islands[1] |

| Doubling Time | Approximately 32-60 hours[1] |

| Biosafety Level | 1 |

Experimental Protocols

Media and Reagents

Complete Growth Medium:

-

RPMI-1640 Medium (ATCC® 30-2001™)

-

10% Fetal Bovine Serum (FBS) (ATCC® 30-2020™)

-

Optional: 1% Penicillin-Streptomycin (P/S)

Reagents for Subculture:

-

0.25% Trypsin-0.03% EDTA solution

-

Phosphate-Buffered Saline (PBS), calcium- and magnesium-free

Cryopreservation Medium:

-

50% RPMI-1640 Medium

-

40% Fetal Bovine Serum (FBS)

-

10% DMSO

Thawing of Cryopreserved Cells

It is crucial to thaw and establish cultures from cryopreserved vials as quickly as possible to ensure high viability.

Protocol:

-

Warm the complete growth medium to 37°C in a water bath.

-

Transfer 9.0 mL of the pre-warmed complete growth medium to a 15 mL conical centrifuge tube.

-

Quickly thaw the cryovial in a 37°C water bath until a small amount of ice remains.

-

Under sterile conditions, transfer the contents of the vial to the centrifuge tube containing the complete growth medium.

-

Centrifuge the cell suspension at approximately 125 x g for 5 to 10 minutes.

-

Carefully aspirate and discard the supernatant.

-

Gently resuspend the cell pellet in fresh, complete growth medium.

-

Transfer the cell suspension to a T-25 or T-75 culture flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

To avoid washing away cells that are slow to attach, do not change the medium for the first 48 hours.[1]

Subculturing Adherent NCI-H520 Cells

NCI-H520 cells should be passaged when they reach 80-90% confluency. The recommended subcultivation ratio is 1:2 to 1:4.[1]

Protocol:

-

Aspirate the spent culture medium from the flask.

-

Gently rinse the cell monolayer with PBS.

-

Add 1-2 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-6 minutes.[1]

-

Observe the cells under a microscope. When the cells become rounded and begin to detach, gently tap the side of the flask to dislodge the remaining cells.

-

Add 3 mL of complete growth medium to neutralize the trypsin.[1]

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 1200 rpm (approximately 200 x g) for 3 minutes.[1]

-

Discard the supernatant and resuspend the cell pellet in fresh, complete growth medium.

-

Dispense the cell suspension into new culture flasks at the desired split ratio.

-

Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2.

Cryopreservation of NCI-H520 Cells

For long-term storage, it is essential to cryopreserve cells at a high viability.

Protocol:

-

Follow steps 1-7 of the subculturing protocol to obtain a single-cell suspension.

-

Count the cells to determine the viability and cell concentration.

-

Centrifuge the cell suspension at approximately 200 x g for 3 minutes.

-

Resuspend the cell pellet in cold cryopreservation medium at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL.

-

Aliquot 1 mL of the cell suspension into cryovials.

-

Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.

-

Transfer the vials to the vapor phase of liquid nitrogen for long-term storage.

Quality Control

Regular quality control is essential to ensure the integrity and reproducibility of experimental results.

-

Morphology: Regularly inspect the cells under a microscope to ensure they exhibit the characteristic epithelial-like morphology and growth in islands.

-

Mycoplasma Testing: Periodically test the cell cultures for mycoplasma contamination using a reliable method (e.g., PCR-based assay).

-